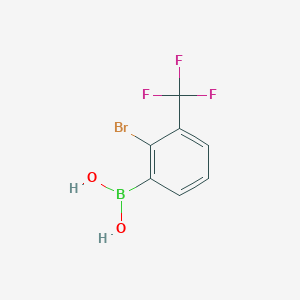

2-Bromo-3-trifluoromethylphenylboronic acid

Description

2-Bromo-3-trifluoromethylphenylboronic acid (CAS: 1451393-48-8) is a halogenated arylboronic acid with the molecular formula C₇H₅BBrF₃O₂ and a molecular weight of 268.8236 g/mol . It features a bromine substituent at the 2-position and a trifluoromethyl (-CF₃) group at the 3-position of the phenyl ring. This compound is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures, particularly in pharmaceutical and agrochemical research. Its purity is typically ≥95%, and it is commercially available in quantities up to 10 g .

Properties

IUPAC Name |

[2-bromo-3-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BBrF3O2/c9-6-4(7(10,11)12)2-1-3-5(6)8(13)14/h1-3,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGEDEAVZOHLRDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)C(F)(F)F)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BBrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401218088 | |

| Record name | Boronic acid, B-[2-bromo-3-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401218088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451393-48-8 | |

| Record name | Boronic acid, B-[2-bromo-3-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[2-bromo-3-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401218088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

2-Bromo-3-trifluoromethylphenylboronic acid is a boron-based compound used in organic synthesis . The primary targets of this compound are carbon-based molecules, where it acts as a reagent in the formation of carbon-carbon bonds .

Mode of Action

The compound interacts with its targets through a process known as Suzuki-Miyaura cross-coupling . This reaction involves the coupling of an organoboron compound (like this compound) with a halide or pseudohalide under the influence of a palladium catalyst . The result is the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key pathway in organic synthesis . It allows for the formation of complex organic compounds from simpler precursors. The downstream effects of this pathway include the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials for electronics .

Pharmacokinetics

Like other boronic acids, it is likely to have good stability and reactivity, making it useful in organic synthesis .

Biological Activity

2-Bromo-3-trifluoromethylphenylboronic acid is a compound of increasing interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article compiles current research findings, including synthesis methods, biological assays, and structure-activity relationships (SAR) that elucidate the compound's efficacy.

Synthesis and Structural Properties

The synthesis of this compound typically involves the use of boronic acid derivatives and various halogenated phenyl compounds. The trifluoromethyl group enhances the lipophilicity and overall reactivity of the compound, making it suitable for biological applications. The presence of the bromine atom can facilitate further functionalization, which is advantageous for developing derivatives with enhanced biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related boronic acids, suggesting that this compound may exhibit similar effects. For instance, a related compound, 5-trifluoromethyl-2-formylphenylboronic acid, demonstrated moderate antifungal activity against Candida albicans and higher efficacy against Aspergillus niger and bacteria such as Escherichia coli and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values were notably lower than those for established antifungal agents like Tavaborole (AN2690), indicating promising potential as an antimicrobial agent .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 5-Trifluoromethyl-2-formylphenylboronic acid | < 100 | Candida albicans |

| 5-Trifluoromethyl-2-formylphenylboronic acid | < 50 | Aspergillus niger |

| 5-Trifluoromethyl-2-formylphenylboronic acid | < 25 | Escherichia coli |

| Tavaborole (AN2690) | > 100 | Bacillus cereus |

The proposed mechanism of action for these compounds involves the inhibition of leucyl-tRNA synthetase (LeuRS) in microorganisms. This enzyme is crucial for protein synthesis, and its inhibition can lead to cell death. Docking studies have shown that cyclic isomers of these boronic acids can effectively bind to the active site of LeuRS, similar to how AN2690 operates .

Anticancer Activity

In addition to antimicrobial properties, boronic acids have been explored for their anticancer potential. The structural modifications in compounds like this compound may enhance their ability to inhibit cancer cell proliferation. Studies indicate that boronic acids can interact with nucleophilic sites in cancer cells, potentially leading to apoptosis or cell cycle arrest .

Case Study: Structure-Activity Relationship (SAR)

A recent investigation into a series of boronic acids revealed that the introduction of trifluoromethyl groups significantly increased antiproliferative activity against various cancer cell lines. Specifically, compounds with fluorinated substituents showed enhanced binding affinity to target proteins involved in cancer progression. This suggests that further development of derivatives based on this compound could yield potent anticancer agents .

Scientific Research Applications

Medicinal Chemistry

a. Pharmaceutical Intermediates

2-Bromo-3-trifluoromethylphenylboronic acid is often utilized as an intermediate in the synthesis of biologically active compounds. It plays a significant role in the development of pharmaceuticals, particularly in the synthesis of drugs targeting various diseases. For instance, it can be involved in the preparation of compounds that act as inhibitors for specific enzymes related to cancer and other diseases .

b. Cancer Research

Research indicates that derivatives of trifluoromethylphenylboronic acids, including 2-bromo variants, are being explored for their potential as lactate dehydrogenase inhibitors. These inhibitors are crucial in cancer therapy as they can impede cancer cell proliferation by disrupting metabolic pathways essential for tumor growth .

Organic Synthesis

a. Suzuki-Miyaura Cross-Coupling Reactions

One of the most notable applications of this compound is in Suzuki-Miyaura cross-coupling reactions. This method allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, facilitating the synthesis of complex organic molecules . The trifluoromethyl group enhances the reactivity and selectivity of these reactions, making them valuable in synthetic organic chemistry.

b. Synthesis of Novel Compounds

The compound serves as a building block for synthesizing various aromatic compounds with diverse functional groups. Its ability to participate in cross-coupling reactions enables chemists to create complex molecular architectures that are difficult to achieve through traditional methods .

Material Science

a. Development of Functional Materials

In material science, this compound is being investigated for its potential to create functional materials with specific electronic or optical properties. Its incorporation into polymer matrices or nanostructures may lead to advancements in electronic devices or sensors .

b. Coatings and Adhesives

The unique properties of boronic acids, including their ability to form reversible covalent bonds with diols, make them suitable for developing responsive coatings and adhesives. These materials can be engineered to respond to environmental stimuli, offering potential applications in smart materials .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Patterns

The position of substituents on the phenyl ring significantly influences reactivity and physicochemical properties. Key analogs include:

Key Observations :

Functional Group Variations

Halogen vs. Other Substituents

- Bromine vs. Chlorine : In 2-Bromo-6-chloro-3-methylphenylboronic acid (CAS: 1309980-97-9), the presence of chlorine and methyl groups reduces electron-withdrawing effects compared to CF₃, resulting in lower reactivity in cross-coupling .

- Bromine vs. Fluorine : Fluorine substitution (e.g., 2-Fluoro-3-CF₃ analogs) reduces steric bulk but limits utility in reactions requiring bromine as a leaving group .

Trifluoromethyl vs. Trifluoromethoxy

Physicochemical and Thermal Properties

Data from thermogravimetric analysis (TGA) and crystallography studies reveal:

- Thermal Stability : The target compound exhibits a decomposition temperature of ~250°C, comparable to other brominated arylboronic acids. In contrast, trifluoromethoxy analogs (e.g., 2-Bromo-3-(trifluoromethoxy)phenylboronic acid) decompose at ~220°C due to weaker C-O bonds .

- Crystallinity : Single-crystal X-ray studies of related compounds (e.g., [3-Bromo-2-(3-fluorobenzyloxy)phenyl]boronic acid) show that bulky substituents like CF₃ disrupt crystal packing, leading to lower melting points .

Preparation Methods

General Synthetic Strategy

The synthesis of 2-bromo-3-trifluoromethylphenylboronic acid typically involves:

- Starting from a suitably substituted trifluoromethylbenzene or related precursor.

- Introduction of the bromine substituent at the 2-position relative to the trifluoromethyl group.

- Installation of the boronic acid moiety via lithiation or metal-catalyzed borylation.

This sequence ensures regioselective functionalization and high yield of the target boronic acid.

Multi-Step Preparation via Halogenation and Hydrolysis (Patent-Based Method)

A comprehensive preparation method for closely related compounds such as 2-bromo-3-fluorobenzoic acid (structurally similar to this compound in terms of halogen and trifluoromethyl substitution) has been described in patent CN102898301A. The methodology can be adapted for the boronic acid derivative and involves the following key steps:

| Step | Description | Conditions and Reagents |

|---|---|---|

| 1. Nitration | Nitration of fluorobenzotrifluoride in sulfuric acid solvent with nitric acid to form nitro derivative. | Temp: 20–30 °C; molar ratio fluoride trifluorotoluene : nitric acid = 1.0 : 1.6–2.0 |

| 2. Bromination | Bromination of nitro compound using dibromohydantoin (C5H6Br2N2O2) in sulfuric acid. | Temp: 20–25 °C; molar ratio nitro compound : bromination reagent = 1.2–1.4 : 1.0 |

| 3. Reduction | Reduction of nitro group to amine using iron powder catalyzed by acetic acid or ammonium chloride. | Aqueous phase; mild conditions |

| 4. Deamination | Conversion of amine to diazonium salt followed by deamination using phosphorous acid. | Temp: <35 °C; involves NaNO2 and phosphoric acid |

| 5. Separation | Vacuum fractionation to isolate 2-bromo-3-fluoride trifluorotoluene intermediate. | Distillation under reduced pressure |

| 6. Hydrolysis | Hydrolysis of trifluorotoluene intermediate in sulfuric acid to yield 2-bromo-3-fluorobenzoic acid. | Temp: 145–175 °C; reflux with controlled heating; reaction time 3–4 hours |

This approach is characterized by mild reaction conditions, high yield, and the use of inexpensive starting materials. Although this patent focuses on benzoic acid derivatives, the intermediate 2-bromo-3-fluoride trifluorotoluene can be further transformed into the corresponding boronic acid by subsequent borylation reactions.

Direct Borylation of Aryl Bromides

A more direct and contemporary approach to synthesizing this compound is via transition-metal-catalyzed borylation of the corresponding aryl bromide. This method avoids multi-step functional group interconversions and is widely used in modern organic synthesis.

- Catalysts: Palladium or nickel catalysts are commonly employed.

- Borylating agents: Bis(pinacolato)diboron (B2Pin2) or other diboron reagents.

- Conditions: Typically conducted under mild to moderate temperatures with base and appropriate solvents.

For example, nickel-catalyzed cross-coupling reactions involving aryl bromides and boronic acid derivatives have been reported with high efficiency. The presence of electron-withdrawing trifluoromethyl groups can influence the reactivity, requiring optimization of catalyst loading and base.

Comparative Data Table of Preparation Methods

| Preparation Method | Starting Material | Key Reagents and Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Multi-step nitration-bromination-hydrolysis (Patent method) | Fluorobenzotrifluoride | H2SO4, HNO3, dibromohydantoin, Fe powder, NaNO2, H3PO3, heat | High yield, inexpensive materials | Multi-step, requires careful control of conditions |

| Transition-metal catalyzed borylation | 2-Bromo-3-trifluoromethylbenzene | Pd or Ni catalyst, B2Pin2, base, solvent | Direct, fewer steps, scalable | Catalyst cost, sensitivity to substituents |

| Lithiation followed by borylation | 2-Bromo-3-trifluoromethylbenzene | n-BuLi or similar base, electrophilic boron source | High regioselectivity | Requires low temperature, sensitive reagents |

Research Findings and Optimization

- Catalyst Loading and Base: Studies indicate that increasing nickel catalyst loading to 20 mol% improves yields when coupling with trifluoromethyl-substituted arylboronic acids.

- Reaction Temperature: Hydrolysis and other transformations involving trifluoromethyl-substituted intermediates require controlled heating (145–175 °C) to achieve high conversion without decomposition.

- Solvent Effects: Mixed solvent systems (e.g., toluene, methanol, water) can enhance solubility and reaction rates in cross-coupling reactions involving boronic acids.

- Isomer Separation: Bromination steps may produce isomeric mixtures that require vacuum fractionation or chromatography for purification.

Q & A

Q. What are the common synthetic routes for preparing 2-Bromo-3-trifluoromethylphenylboronic acid?

- Methodological Answer : The synthesis typically involves two key steps:

Bromination : Introduce bromine at the ortho position of 3-trifluoromethylbenzoic acid derivatives using bromine (Br₂) in the presence of Lewis acid catalysts like FeBr₃ or AlBr₃ .

Borylation : Convert the brominated intermediate into the boronic acid via Miyaura borylation. This involves palladium catalysts (e.g., Pd(dppf)Cl₂) and pinacol borane (B₂pin₂) in anhydrous tetrahydrofuran (THF) under inert conditions .

Key Considerations: Ensure rigorous exclusion of moisture to prevent boronic acid degradation.

Q. How do the electron-withdrawing substituents (Br, CF₃) influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : The trifluoromethyl (-CF₃) and bromine (-Br) groups are electron-withdrawing, polarizing the boronic acid moiety and enhancing electrophilicity. This facilitates transmetalation in Suzuki-Miyaura reactions but may reduce nucleophilicity in other contexts .

- Steric Effects : The ortho-bromine substituent introduces steric hindrance, which can slow coupling rates unless bulky ligands (e.g., SPhos) or elevated temperatures (80–100°C) are used .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H NMR to confirm aromatic substitution patterns, ¹⁹F NMR for CF₃ group integrity, and ¹¹B NMR to verify boronic acid formation (δ ~30 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₇H₅BBrF₃O₂, theoretical MW 268.82) .

- HPLC : Assess purity (>97% by area) using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling with sterically hindered substrates?

- Methodological Answer :

- Catalyst System : Employ Pd(OAc)₂ with SPhos ligand to mitigate steric hindrance. The bulky ligand accelerates oxidative addition and stabilizes the Pd(0) intermediate .

- Solvent/Base : Use polar aprotic solvents (e.g., DMF) with K₂CO₃ or CsF to enhance solubility and base strength. Microwave-assisted heating (100°C, 1 h) improves yields .

- Monitoring : Track reaction progress via TLC (Rf ~0.3 in EtOAc/hexanes) or in situ ¹⁹F NMR to detect CF₃ group retention .

Q. How do researchers resolve contradictions in reported catalytic efficiencies for this compound?

- Methodological Answer :

- Control Experiments : Compare Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dtbpf)) under identical conditions to isolate ligand effects .

- Computational Modeling : Use density functional theory (DFT) to calculate activation barriers for transmetalation steps, identifying steric/electronic bottlenecks .

- Meta-Analysis : Cross-reference studies on analogous compounds (e.g., 2-Bromo-5-trifluoromethylphenylboronic acid) to generalize trends in substituent effects .

Q. What strategies prevent boronic acid decomposition during storage or reactions?

- Methodological Answer :

- Storage : Store at 0–6°C under nitrogen or argon in amber vials with molecular sieves to absorb moisture .

- In Situ Protection : Convert the boronic acid to a more stable trifluoroborate salt (K⁺[Ar-BF₃]⁻) during prolonged reactions .

- Degradation Analysis : Monitor via ¹¹B NMR; decomposition (e.g., deboronation) manifests as new peaks at δ ~10–15 ppm .

Data Contradiction Analysis

Q. Why do Suzuki coupling yields vary significantly between aryl halide partners (e.g., Ar-Cl vs. Ar-Br)?

- Methodological Answer :

- Oxidative Addition Efficiency : Pd catalysts generally react faster with Ar-Br than Ar-Cl. For Ar-Cl partners, use Pd₂(dba)₃ with XPhos ligand to lower activation energy .

- Base Sensitivity : Ar-Cl couplings require stronger bases (e.g., K₃PO₄), which may hydrolyze the boronic acid if moisture is present. Pre-dry solvents and use glovebox conditions .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.